molecular formula C10H12O3 B2719571 9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid CAS No. 159345-17-2

9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid

Cat. No.: B2719571
CAS No.: 159345-17-2
M. Wt: 180.203
InChI Key: SMLQNVSNMBQBPC-UHFFFAOYSA-N
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Description

9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid is a unique bicyclic compound with the molecular formula C10H12O3 It is characterized by its rigid bicyclic structure, which includes a ketone group (oxo) and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid is unique due to its specific combination of functional groups and rigid bicyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

9-oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h1-2,6-8H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLQNVSNMBQBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC(CC1C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159345-17-2
Record name 9-OXO-BICYCLO(3.3.1)NON-6-ENE-3-CARBOXYLIC ACID
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